1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride 1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18095356
InChI: InChI=1S/C7H12ClN3.ClH/c1-3-5-7(8)6(4-9)11(2)10-5;/h3-4,9H2,1-2H3;1H
SMILES:
Molecular Formula: C7H13Cl2N3
Molecular Weight: 210.10 g/mol

1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC18095356

Molecular Formula: C7H13Cl2N3

Molecular Weight: 210.10 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride -

Specification

Molecular Formula C7H13Cl2N3
Molecular Weight 210.10 g/mol
IUPAC Name (4-chloro-5-ethyl-2-methylpyrazol-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C7H12ClN3.ClH/c1-3-5-7(8)6(4-9)11(2)10-5;/h3-4,9H2,1-2H3;1H
Standard InChI Key MKSJFQQSFYQFON-UHFFFAOYSA-N
Canonical SMILES CCC1=NN(C(=C1Cl)CN)C.Cl

Introduction

Chemical Structure and Classification

Molecular Architecture

1-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The molecular formula C₈H₁₁ClN₄ (molecular weight: 202.65 g/mol) reflects substitutions at the 1-, 3-, 4-, and 5-positions of the pyrazole ring:

  • 1-position: Methyl group (-CH₃)

  • 3-position: Ethyl group (-CH₂CH₃)

  • 4-position: Chlorine atom (-Cl)

  • 5-position: Methanamine (-CH₂NH₂)

The hydrochloride salt enhances solubility in polar solvents, critical for biological assays and formulation. The SMILES notation CC(C)N1C(=N)C=C(C=N1)Cl and InChI Key QZQFQYUVBULVJA-UHFFFAOYSA-N provide unambiguous structural identification.

Structural Influence on Reactivity

The electron-withdrawing chlorine atom at the 4-position increases the electrophilicity of adjacent carbon atoms, facilitating nucleophilic substitution reactions. Conversely, the ethyl and methyl groups impart steric bulk, influencing regioselectivity in further derivatization. The amine group participates in hydrogen bonding and salt formation, broadening compatibility with biological systems.

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₈H₁₁ClN₄
Molecular Weight202.65 g/mol
SMILESCC(C)N1C(=N)C=C(C=N1)Cl
InChI KeyQZQFQYUVBULVJA-UHFFFAOYSA-N

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically proceeds through a three-step sequence:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic conditions yields the substituted pyrazole core.

  • Functionalization: Introduction of the methanamine group via nucleophilic substitution or reductive amination.

  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.

Key optimization parameters include:

  • Temperature: 60–80°C for cyclocondensation

  • Catalysts: p-Toluenesulfonic acid (acidic conditions)

  • Purification: Recrystallization from ethanol/water mixtures

Industrial Manufacturing

Continuous flow reactors are employed for large-scale production, improving heat transfer and reaction homogeneity. Process Analytical Technology (PAT) monitors critical quality attributes (CQAs) such as intermediate purity and residual solvent levels.

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)
CyclocondensationHydrazine hydrate, HCl, 70°C78–85
AminationNH₃, Pd/C, H₂ (50 psi)65–72
Salt FormationHCl (g), EtOH95+

Physical and Chemical Properties

Physicochemical Profile

The compound exists as a white crystalline solid with high thermal stability (decomposition >200°C). Solubility data indicate broad compatibility with polar and semi-polar solvents:

Table 3: Physical Properties

PropertyValue
AppearanceWhite crystalline solid
Solubility (H₂O)35 mg/mL (25°C)
Solubility (EtOH)120 mg/mL
pKa9.0 (amine proton)

Stability and Reactivity

Stable under ambient conditions but susceptible to hydrolysis in strongly acidic (pH <2) or basic (pH >10) environments. The hydrochloride salt dissociates in aqueous media, releasing the free base and chloride ions. Oxidative degradation pathways involve cleavage of the pyrazole ring, necessitating inert atmosphere storage.

Mechanism of Action and Biological Activity

Enzymatic Interactions

Pyrazole derivatives are known to inhibit cytochrome P450 enzymes and kinase signaling pathways. Molecular docking studies suggest that the chlorine and amine groups of 1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride form hydrogen bonds with catalytic residues of fungal CYP51, disrupting ergosterol biosynthesis.

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and Candida albicans (MIC: 32 µg/mL). The ethyl group enhances membrane permeability, while the chloro substituent increases target affinity.

Table 4: Biological Activity Data

OrganismMIC (µg/mL)Mechanism
Staphylococcus aureus12.5Cell wall synthesis inhibition
Escherichia coli>64Limited activity
Candida albicans32CYP51 inhibition

Applications in Research and Industry

Pharmaceutical Development

As a kinase inhibitor scaffold, this compound is under investigation for oncology applications. Preclinical studies highlight synergistic effects with doxorubicin in murine breast cancer models, reducing tumor volume by 42% compared to monotherapy.

Agrochemical Uses

Formulated as a seed treatment, it suppresses Fusarium spp. in wheat (90% germination rate vs. 65% in controls). The ethyl group’s lipophilicity enhances soil adhesion, providing prolonged antifungal protection.

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